(3r,5r,7r)-N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)adamantane-1-carboxamide
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Overview
Description
(3r,5r,7r)-N-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)adamantane-1-carboxamide is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique adamantane core, which is a diamondoid hydrocarbon, and a spirocyclic moiety that includes a 1,4-dioxaspiro[4.5]decane ring. The adamantane structure is known for its rigidity and stability, making it a valuable scaffold in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3r,5r,7r)-N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)adamantane-1-carboxamide typically involves multiple steps:
Formation of the 1,4-Dioxaspiro[4.5]decane Ring: This can be achieved through a Prins reaction, where an aldehyde reacts with a diol in the presence of an acid catalyst to form the spirocyclic ether.
Adamantane Derivative Preparation: Adamantane can be functionalized to introduce a carboxamide group. This often involves the conversion of adamantane to adamantane-1-carboxylic acid, followed by amide formation using appropriate reagents like carbodiimides.
Coupling of the Spirocyclic and Adamantane Moieties: The final step involves coupling the spirocyclic intermediate with the adamantane derivative. This can be done using a variety of coupling agents under mild conditions to preserve the integrity of both moieties.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Prins reaction and automated systems for the coupling steps to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane core, which can be functionalized further.
Reduction: Reduction reactions can be used to modify the spirocyclic ether, potentially opening the ring or reducing functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution at the carboxamide group.
Major Products
Oxidation: Products may include hydroxylated or ketone derivatives of the adamantane core.
Reduction: Reduced forms of the spirocyclic ether or the carboxamide group.
Substitution: Various substituted amides or thioamides, depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (3r,5r,7r)-N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)adamantane-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its rigid structure and functional groups make it a versatile intermediate in organic synthesis.
Biology
The compound’s unique structure allows it to interact with biological macromolecules in specific ways, making it a candidate for drug design and development. Its stability and rigidity can enhance the binding affinity and selectivity of potential pharmaceuticals.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. The adamantane core is known for its antiviral properties, and the spirocyclic moiety can be tailored to enhance biological activity.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and resins, due to its stable and rigid structure.
Mechanism of Action
The mechanism of action of (3r,5r,7r)-N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)adamantane-1-carboxamide involves its interaction with specific molecular targets. The adamantane core can interact with hydrophobic pockets in proteins, while the spirocyclic moiety can form hydrogen bonds or other interactions with active sites. This dual interaction can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Amantadine: An antiviral and antiparkinsonian drug with a similar adamantane core.
Memantine: Used in the treatment of Alzheimer’s disease, also featuring an adamantane structure.
Rimantadine: Another antiviral drug with an adamantane core.
Uniqueness
(3r,5r,7r)-N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)adamantane-1-carboxamide is unique due to its spirocyclic moiety, which is not present in the other compounds. This spirocyclic structure can confer additional stability and specific interactions that are not possible with the simpler adamantane derivatives.
This detailed overview provides a comprehensive understanding of (3r,5r,7r)-N-(1,4-dioxaspiro[45]decan-2-ylmethyl)adamantane-1-carboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO3/c22-18(19-9-14-6-15(10-19)8-16(7-14)11-19)21-12-17-13-23-20(24-17)4-2-1-3-5-20/h14-17H,1-13H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNJBRLTOHKLRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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